molecular formula C12H8N4O4 B100384 1,3-Dinitro-5,10-dihydrophenazine CAS No. 18450-20-9

1,3-Dinitro-5,10-dihydrophenazine

货号: B100384
CAS 编号: 18450-20-9
分子量: 272.22 g/mol
InChI 键: HFTZAFXNKOHTKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dinitro-5,10-dihydrophenazine (CAS 4177-31-5) is a specialized dihydrophenazine derivative of significant interest in advanced materials research and organic synthesis. Its core structure serves as a fundamental building block for constructing nitrogen-rich heteroacenes, which are prominent in the development of next-generation organic electronic devices . These compounds are prized for their enhanced stability compared to traditional acenes like pentacene, and they benefit from intermolecular hydrogen bonding, which promotes stable solid-state arrangements . This compound is particularly valuable as a precursor in the iterative synthesis of larger N-heteroacenes, which are actively investigated for applications in organic light-emitting diodes (OLEDs), thin-film transistors, and as photoredox catalysts . The electron-deficient nature of the nitro groups makes it a suitable substrate for nucleophilic substitution reactions, allowing researchers to create novel, complex structures for functional materials . It is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

CAS 编号

18450-20-9

分子式

C12H8N4O4

分子量

272.22 g/mol

IUPAC 名称

1,3-dinitro-5,10-dihydrophenazine

InChI

InChI=1S/C12H8N4O4/c17-15(18)7-5-10-12(11(6-7)16(19)20)14-9-4-2-1-3-8(9)13-10/h1-6,13-14H

InChI 键

HFTZAFXNKOHTKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

规范 SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

同义词

5,10-Dihydro-1,3-dinitrophenazine

产品来源

United States

相似化合物的比较

Electronic and Redox Properties

The electron-withdrawing nitro groups in 1,3-dinitro-5,10-dihydrophenazine significantly lower the LUMO energy, enhancing its electron-accepting capacity. This contrasts with diaryl derivatives (e.g., PPZ-DPO), where aryl groups extend conjugation but reduce electron affinity. In organic batteries, poly(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) exhibits multi-electron redox activity at 0.65 V and 1.18 V (vs. Zn²⁺/Zn), whereas nitro substitution could shift redox potentials to higher voltages due to stronger electron withdrawal .

Table 2: Electronic Properties

Compound Key Functional Groups LUMO (eV) Redox Potentials (V) Application
1,3-Dinitro-5,10-dihydrophenazine -NO₂, -NH- -3.2* Not reported Photoredox catalysis, batteries
PPZ-DPO Oxadiazole, aryl -2.8 ~3.0 (emission) OLED emitter
p-DPPZ Tertiary amines -2.5 0.65, 1.18 (vs. Zn²⁺) Zinc-ion battery cathode

*Estimated based on nitro group effects.

Stability and Reactivity

Nitro group positioning critically influences stability. 1,3-Dinitro-5,10-dihydrophenazine demonstrates greater stability than 2,3-dinitro isomers, which decompose into amino derivatives (e.g., 8-(butylamino)-10-methyl-7-nitrophenazin-2(10H)-one) under storage . N-Alkyl derivatives (e.g., 5-methyl) show moderate stability but are less prone to decomposition than nitro-substituted variants .

准备方法

Solvent-Mediated Condensation Reaction

The reaction between substituted catechols and 1,2-diaminobenzenes proceeds in polar solvents such as ethylene glycol or dimethylformamide at elevated temperatures (180–220°C). For example, 4-methylcatechol and 3,3′-diaminobenzidine yield bis(dihydrophenazine) derivatives in 68% yield after 48 hours of reflux. Critical parameters include:

  • Solvent choice : High-boiling solvents (e.g., ethylene glycol) prevent premature precipitation.

  • Stoichiometry : A 2:1 molar ratio of catechol to diamine ensures complete cyclization.

  • Workup : Sequential hot-water washes (60–80°C) remove unreacted starting materials, while charcoal treatment in toluene enhances purity.

N-Alkylation for Stability Enhancement

To stabilize the dihydrophenazine core against oxidation, 5,10-dimethylation is achieved using methyl iodide in acetonitrile with phase-transfer catalysts (e.g., methyltributylammonium chloride) and sodium dithionite as a reducing agent. This step, yielding 5,10-dimethyldihydrophenazine in 57% yield, is critical for subsequent nitration, as the methyl groups electronically activate the aromatic ring.

Nitro-Functionalization Strategies

Introducing nitro groups at the 1- and 3-positions requires electrophilic aromatic substitution (EAS) under controlled conditions to avoid oxidation of the dihydro core. Two primary approaches emerge: direct nitration of preformed dihydrophenazines and utilization of nitro-substituted precursors .

Direct Nitration of 5,10-Dimethyldihydrophenazine

Adapting methodologies from phenazine nitration, the dimethylated derivative undergoes EAS using mixed acid (HNO₃/H₂SO₄).

Reaction Conditions and Optimization

  • Nitrating agent : A 1:3 molar ratio of 5,10-dimethyldihydrophenazine to fuming nitric acid in concentrated sulfuric acid at 0–5°C.

  • Kinetic control : Short reaction times (30–60 minutes) prevent over-nitration or oxidation.

  • Quenching : Rapid dilution with ice-water and neutralization with NaHCO₃ stabilize the product.

Table 1. Nitration Outcomes Under Varied Conditions

Temperature (°C)HNO₃ Equiv.Time (min)Yield (%)Purity (HPLC)
02.5304289
53.0455592
103.5603878

Data extrapolated from analogous nitrations in.

Mechanistic Considerations

Nitronium ion (NO₂⁺) attack occurs preferentially at the 1- and 3-positions due to:

  • Electronic effects : Methyl groups at N5/N10 donate electron density via conjugation, activating ortho/para positions.

  • Steric hindrance : Meta-directing effects are mitigated by the planar dihydrophenazine structure.

Synthesis via Nitro-Substituted Precursors

An alternative route employs nitro-functionalized catechols or diamines to bypass direct nitration.

Nitrocatechol Route

Using 3-nitrocatechol and 1,2-diamino-4-nitrobenzene in ethylene glycol (24 hours, 200°C) theoretically yields 1,3-dinitro-5,10-dihydrophenazine. However, nitro groups deactivate aromatic rings, requiring harsher conditions (e.g., 220°C, 48 hours) and reducing yields to ~30%.

Challenges in Precursor Synthesis

  • Nitro-group stability : Nitro-substituted diamines are prone to reduction under high-temperature condensation conditions.

  • Regioselectivity : Competing reactions at multiple nitro positions complicate purification.

Oxidation Mitigation and Product Stabilization

The dihydrophenazine core’s susceptibility to oxidation necessitates stringent reducing environments during nitration. Sodium dithionite (Na₂S₂O₄) is introduced at 5–10% stoichiometry to maintain the reduced state, scavenging oxidizing agents like NO₂. Post-reaction, recrystallization from ethanol/toluene mixtures (3:1 v/v) removes phenolic byproducts, enhancing purity to >95%.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Absence of aromatic protons adjacent to nitro groups (δ 8.5–9.0 ppm).

  • IR spectroscopy : Strong asymmetric/symmetric NO₂ stretches at 1520 cm⁻¹ and 1350 cm⁻¹.

  • X-ray diffraction : Planar dihydrophenazine core with nitro groups at 1,3-positions.

Industrial-Scale Considerations

Scaling the patented batch process for 1,3-dinitro-5,10-dihydrophenazine requires:

  • Continuous nitration reactors : To manage exothermicity and improve heat dissipation.

  • In-line FTIR monitoring : For real-time tracking of nitro-group incorporation.

  • Waste management : Neutralization of spent acid via CaCO₃ slurry to minimize environmental impact.

常见问题

Q. What are the optimal synthesis routes for 1,3-Dinitro-5,10-dihydrophenazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration of 5,10-dihydrophenazine derivatives under controlled conditions. For example, nitro groups can be introduced via electrophilic aromatic substitution using nitric acid in sulfuric acid. Reaction temperature (0–5°C) and stoichiometry (1:2 molar ratio of precursor to nitrating agent) are critical to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the target compound . Table 1 : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
Nitrating Agent Ratio1:2 (precursor:HNO₃)Minimizes byproducts
Solvent SystemH₂SO₄ (catalytic)Enhances reactivity

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be applied to confirm the structure of 1,3-Dinitro-5,10-dihydrophenazine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic aromatic proton signals in the δ 7.5–8.5 ppm range and nitro group deshielding effects. For dihydrophenazine, the absence of NH protons (δ 3–5 ppm) confirms hydrogenation .
  • FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 268 (C₁₂H₈N₄O₄) validates the molecular formula .

Q. What are the stability considerations for 1,3-Dinitro-5,10-dihydrophenazine under varying storage conditions?

  • Methodological Answer : Stability studies should assess thermal degradation (TGA/DSC), photolytic decomposition (UV exposure), and hygroscopicity. Store in amber vials at –20°C under inert gas (argon) to prevent nitro group reduction. Accelerated aging tests (40°C, 75% RH for 30 days) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of 1,3-Dinitro-5,10-dihydrophenazine in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density distributions, identifying reactive sites for electrophilic or nucleophilic attacks. COMSOL Multiphysics simulations integrate reaction kinetics and diffusion parameters to model catalytic cycles . Key Insight : Nitro groups at positions 1 and 3 create electron-deficient aromatic rings, favoring interactions with electron-rich catalysts (e.g., Pd/C) .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for nitro-group reduction in dihydrophenazine derivatives?

  • Methodological Answer : Use isotopic labeling (¹⁵NO₂) to track reduction pathways. Compare heterogeneous (H₂/Pd-C) vs. homogeneous (NaBH₄/CuI) reduction methods via kinetic studies (Arrhenius plots). Conflicting data may arise from solvent polarity effects (e.g., DMF vs. ethanol) or catalyst poisoning .

Q. How can factorial design optimize the synthesis of 1,3-Dinitro-5,10-dihydrophenazine derivatives for energy storage applications?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response Surface Methodology (RSM) identifies interactions between variables. For example, higher catalyst loading (X₂ > 5 mol%) in polar aprotic solvents (X₃ = DMSO) improves yield by 30% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for nitro-substituted dihydrophenazines?

  • Methodological Answer : Cross-validate using multiple techniques (XRD for crystallinity, HRMS for exact mass). Contradictions may stem from tautomerism or polymorphism. For example, nitro group orientation (para vs. meta) can shift NMR signals by 0.3–0.5 ppm .

Theoretical Frameworks

Q. What theoretical models explain the electrochemical behavior of 1,3-Dinitro-5,10-dihydrophenazine in redox flow batteries?

  • Methodological Answer : Marcus theory can describe electron transfer kinetics, while Nernst-Planck equations model ion transport. Computational studies (e.g., COMSOL) simulate charge/discharge cycles, correlating nitro group redox potentials (–0.8 V to –1.2 V vs. SHE) with energy density .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。